molecular formula C11H12FN5OS B5201555 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide

Cat. No. B5201555
M. Wt: 281.31 g/mol
InChI Key: VBVSLANOLBPPQN-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally similar to your compound, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often depend on the nucleophilicity of the amines used. For example, the reaction with aliphatic amines (primary and secondary) involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. Some of these compounds have been found to have good thermal stability .

Scientific Research Applications

Anticancer Research

The 1,2,4-triazole moiety is a common feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The presence of the amino group and the thioether linkage in the compound may offer unique interactions with biological targets, potentially leading to the development of new chemotherapeutic agents.

Antimicrobial Agents

Compounds containing the 1,2,4-triazole ring have demonstrated significant antimicrobial properties . The specific structure of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could be explored for its efficacy against a range of microbial pathogens, contributing to the discovery of new antibiotics or antifungal medications.

Enzyme Inhibition

The triazole ring can act as a pharmacophore, interacting with enzymes through hydrogen bonding and dipole interactions . Research into the enzyme inhibitory properties of this compound could lead to insights into novel mechanisms of action and the development of targeted therapies for various diseases.

Agricultural Chemistry

Triazole derivatives are known to possess agrochemical properties, such as plant growth regulation and fungicidal activity . The compound could be investigated for its potential use in enhancing crop yields and protecting plants from fungal infections.

Organic Catalysts

Due to their ability to form stable heterocyclic structures, triazole compounds can serve as catalysts in organic synthesis . Exploring the catalytic capabilities of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could lead to more efficient synthesis methods for complex organic molecules.

Pharmacokinetics and Toxicology

The triazole ring’s capacity to form hydrogen bonds can influence the pharmacokinetic and toxicological profiles of pharmaceuticals . Studying this compound could provide valuable data on how to optimize drug delivery and reduce toxicity.

Bioconjugation and Chemical Biology

Triazole derivatives can be used in bioconjugation to attach various functional groups to biomolecules . This compound’s reactivity could be harnessed for labeling proteins or nucleic acids, aiding in the study of biological processes and the development of diagnostic tools.

Safety and Hazards

The safety of 1,2,4-triazole derivatives can also vary. Some derivatives have been found to have very weak cytotoxic effects toward normal cells compared with doxorubicin .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5OS/c12-8-3-1-7(2-4-8)5-14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,5-6H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVSLANOLBPPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NNC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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